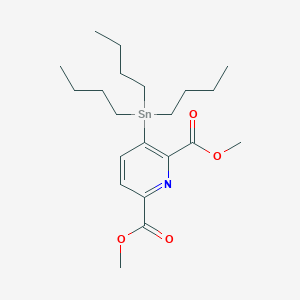![molecular formula C15H8Cl3NO3 B12611957 [4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetyl chloride CAS No. 920036-24-4](/img/structure/B12611957.png)
[4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetyl chloride is a chemical compound with significant applications in various fields, including chemistry, biology, and industry. This compound is known for its unique structure, which includes two phenoxy groups substituted with chloro and cyano groups, and an acetyl chloride functional group.
Preparation Methods
The synthesis of [4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-chloro-3-(3-chloro-5-cyanophenoxy)phenol with acetyl chloride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
[4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acetyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: In the presence of water, the acetyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetyl chloride involves its interaction with specific molecular targets. The acetyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
[4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetyl chloride can be compared with similar compounds such as:
4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: Known for its analgesic properties.
(-)-Carvone: A natural compound with herbicidal properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and cyano groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
920036-24-4 |
|---|---|
Molecular Formula |
C15H8Cl3NO3 |
Molecular Weight |
356.6 g/mol |
IUPAC Name |
2-[4-chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetyl chloride |
InChI |
InChI=1S/C15H8Cl3NO3/c16-10-3-9(7-19)4-12(5-10)22-14-6-11(1-2-13(14)17)21-8-15(18)20/h1-6H,8H2 |
InChI Key |
RENAQXMHVRQDRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCC(=O)Cl)OC2=CC(=CC(=C2)C#N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


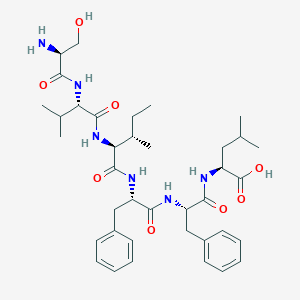
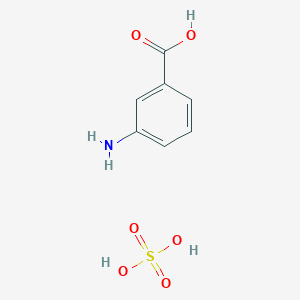
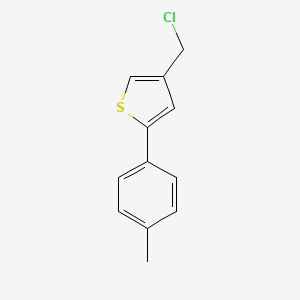
![tert-butyl 4-[3-(hydroxymethyl)-7-methoxy-6-methyl-8-prop-2-enoxy-2-prop-2-enoxycarbonyl-3,4-dihydro-1H-isoquinolin-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B12611911.png)
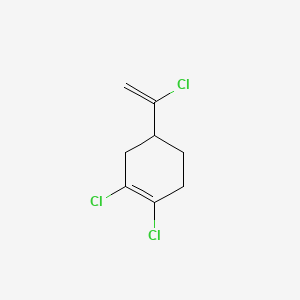
![Benzenepropanoic acid, a-[2-[4'-[2-(phenylmethyl)-3-benzofuranyl][1,1'-biphenyl]-4-yl]ethenyl]-](/img/structure/B12611919.png)
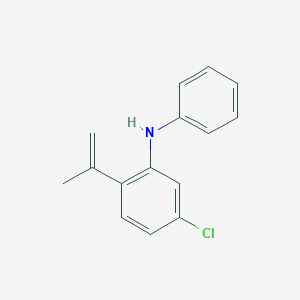
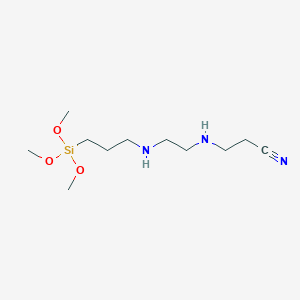

![N-[(2S)-1,3-Dihydroxy-1-phenylpropan-2-yl]benzamide](/img/structure/B12611945.png)
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylindole-3-carboxamide](/img/structure/B12611949.png)
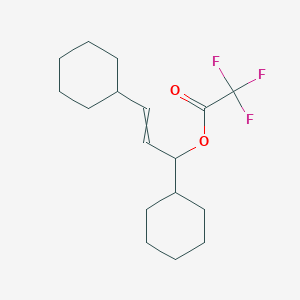
![4-{4-[3-(4-Fluorophenyl)quinoxalin-2-yl]phenoxy}phenol](/img/structure/B12611955.png)
